Anticancer Activity: Numerous pyrimidine derivatives exhibit potent anticancer activity, often targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in DNA synthesis []. Similarly, benzenesulfonamide derivatives have shown promise as anticancer agents [, , , ]. Therefore, 2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide, combining these structural features, could be investigated for its potential to inhibit these enzymes and exert antitumor effects. Future research could involve:
Antimicrobial Activity: Pyrimidine and benzenesulfonamide derivatives have a long history as antibacterial and antifungal agents [, , , , ]. The presence of halogens like bromine and chlorine often enhances antimicrobial activity [, , ]. Thus, 2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide could be explored for its potential against various microbial pathogens. Future research could focus on:
2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide is a chemical compound with the molecular formula and a molecular weight of 377.64 g/mol. This compound is characterized by a complex structure that includes a pyrimidine ring, a sulfonamide group, and various halogen substituents. It is classified under benzenesulfonamide derivatives, which are known for their biological activities, particularly in medicinal chemistry.
The compound is cataloged under the CAS number 761440-01-1 and is recognized for its potential applications in drug development, particularly in the inhibition of certain enzymes related to cancer therapy and other diseases . Its structure suggests it may interact with biological targets, making it a candidate for further pharmacological studies.
The synthesis of 2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide typically involves several synthetic steps:
The reaction conditions such as temperature, time, and solvent choice are critical for optimizing yield and selectivity. For instance, reactions may be conducted under reflux conditions to ensure complete conversion of starting materials.
The molecular structure of 2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide can be represented as follows:
The structural representation can be expressed using SMILES notation: O=S(C1=CC=CC=C1NC2=NC(Cl)=NC=C2Br)(NC)=O
. This notation highlights the connectivity of atoms within the molecule .
The compound can participate in various chemical reactions typical of sulfonamides and halogenated pyrimidines:
Reactions involving this compound require careful control of conditions to prevent side reactions, especially given the presence of multiple reactive sites (halogens and amines).
The mechanism of action for 2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide primarily revolves around its interaction with specific biological targets such as carbonic anhydrases or kinases.
In vitro studies have reported IC50 values indicating strong enzyme inhibition, showcasing its potential therapeutic efficacy .
Relevant data indicate that these properties make it suitable for both laboratory research and potential pharmaceutical applications .
The primary applications of 2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide include:
Halogenated pyrimidines serve as privileged scaffolds in kinase inhibitor development due to their capacity for specific molecular recognition and synthetic versatility. The 5-bromo-2-chloropyrimidine unit (CAS 32779-36-5, MW 193.43 g/mol) is a particularly valuable intermediate, demonstrating reactivity at both halogen sites under controlled conditions for sequential derivatization. As documented in cross-coupling chemistry, the C5-bromo substituent undergoes selective displacement with organoindium reagents to generate 5-substituted-2-chloropyrimidines, preserving the C2-chloro for subsequent functionalization [5] [10]. This differential reactivity enables rational construction of asymmetric pyrimidine derivatives critical for kinase inhibition.
The 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS 733039-20-8, MW 276.56 g/mol) exemplifies the therapeutic potential of bromo-chloropyrimidine analogs. Marketed as a research chemical targeting kinase pathways, its structural similarity to the subject compound highlights the conserved importance of the halogenated pyrimidine core [1]. Computational analyses of related compounds, such as 5-bromo-2-chloro-4-methoxypyrimidine (CAS 57054-92-9), reveal favorable physicochemical properties for membrane permeability, including moderate LogP values (1.94 consensus) and high gastrointestinal absorption potential [4]. These attributes contribute to the scaffold's drug-likeness and biological activity.
Table 1: Key Bromo-Chloropyrimidine Analogs in Kinase Inhibitor Development
Compound Name | CAS Number | Molecular Weight (g/mol) | Primary Therapeutic Target | Notable Features |
---|---|---|---|---|
5-Bromo-2-chloropyrimidine | 32779-36-5 | 193.43 | Kinase intermediate | Selective reactivity at C5 and C2 positions |
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8 | 276.56 | Kinase pathways | Cyclopentylamine enhances hydrophobic pocket binding |
5-Bromo-2-chloro-4-methoxypyrimidine | 57054-92-9 | 223.46 | Kinase research | Methoxy group modulates electronic properties |
Macitentan Intermediate | 32779-36-5 | 193.43 | Endothelin receptor | Validated pharmaceutical building block |
The benzenesulfonamide component in 2-(5-bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide is not merely a structural appendage but a critical pharmacophoric element for enhancing target engagement. Sulfonamides contribute to kinase inhibition through multiple mechanisms: formation of hydrogen bonds with backbone amides in the hinge region (e.g., with key residues like Asp148 or Tyr150 observed in pyrrolo[2,3-d]pyrimidine inhibitors), occupation of hydrophobic pockets adjacent to the ATP-binding site, and provision of vectors for attaching solubilizing groups to optimize pharmacokinetics [6]. The N-methyl substitution specifically reduces rotational barrier and may enhance membrane permeability by moderating hydrogen-bond donor capacity.
Molecular modeling studies on pyrrolo[2,3-d]pyrimidine derivatives demonstrate how sulfonamide-containing side chains engage complementary regions of kinase domains. For instance, compounds featuring arylsulfonamide extensions exhibited docking scores comparable to clinical kinase inhibitors (range: -9.7 to -14.0 kcal/mol) against Plasmodium falciparum CDPK4, primarily through hydrogen bonding with catalytic residues and hydrophobic filling of the gatekeeper pocket [6]. This binding mode translates directly to the human kinome context, where strategic placement of the sulfonamide group can exploit unique topological features of oncogenic kinases versus their off-target counterparts. The benzenesulfonamide moiety's conformational flexibility allows adaptive binding to divergent kinase isoforms, potentially enabling broad-spectrum antitumor activity while maintaining selectivity against non-kinase targets.
The strategic incorporation of halogenated pyrimidines into anticancer agents represents an evolution from early cytotoxic nucleoside analogs toward modern targeted therapies. 5-Fluorouracil (5-FU), developed in the 1950s, pioneered this approach by exploiting pyrimidine metabolism through thymidylate synthase inhibition and RNA misincorporation [3]. While effective, its lack of target specificity caused significant toxicity. This limitation drove development of dual-targeting agents like sorafenib (incorporating 4-chloro-3-trifluoromethylphenyl urea) and lapatinib (featuring a halogenated quinazoline core), which simultaneously inhibit multiple nodes in oncogenic signaling pathways such as VEGFR/PDGFR and EGFR/HER2, respectively [8].
Recent advances focus on hybrid molecules that covalently link distinct pharmacophores. Quinazoline-based hybrids exemplify this trend, where molecules like 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines integrate structural elements from gefitinib and sorafenib to create dual EGFR/VEGFR2 inhibitors [8]. These designs specifically leverage the 5-bromo substituent for synthetic diversification and enhanced hydrophobic interactions. The subject compound continues this trajectory by merging the bromo-chloropyrimidine motif with a benzenesulfonamide group—a combination rationally designed to simultaneously engage kinase ATP-binding sites and allosteric regulatory pockets. This evolution reflects a broader shift toward modular synthesis of polypharmacological agents capable of overcoming compensatory signaling in malignant cells.
Table 2: Evolution of Halogenated Pyrimidines in Anticancer Drug Design
Era | Representative Agents | Mechanistic Approach | Innovation |
---|---|---|---|
1950s-1960s | 5-Fluorouracil, Cytarabine | Antimetabolite (TS inhibition, RNA incorporation) | Selective nucleotide analog cytotoxicity |
1990s-2000s | Gefitinib, Erlotinib (Quinazolines) | EGFR tyrosine kinase inhibition | Targeted receptor blockade |
2005-2015 | Sorafenib, Sunitinib | Multi-kinase (VEGFR, PDGFR, RAF) inhibition | Broad-spectrum antiangiogenic/antiproliferative activity |
2015-Present | Hybrid compounds (e.g., 6-bromo-2-(pyridin-3-yl)quinazolines) | Dual EGFR/VEGFR2 or CDPK inhibition | Designed polypharmacology to overcome resistance |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: